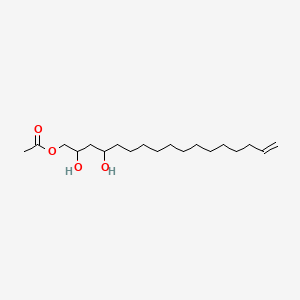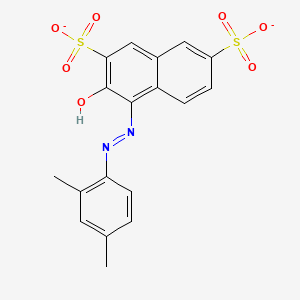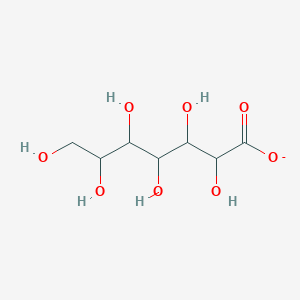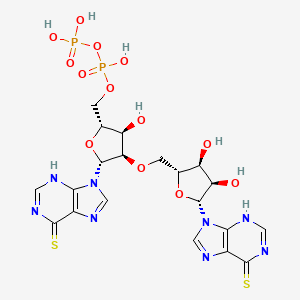
2-Deoxymaltose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Deoxymaltose is a disaccharide composed of two glucose molecules linked by a glycosidic bond. It is structurally similar to maltose but lacks an oxygen atom at the second carbon position of one of the glucose units.
Preparation Methods
2-Deoxymaltose can be synthesized through the transglucosylation of an alpha-glucosidase. It has also been reported to be formed by the cyclodextrin glucanotransferase transfer action and by the beta-amylase hydration of maltal . The synthesis involves the use of enzymes such as Aspergillus niger crystalline alpha-glucosidase and specific reaction conditions including gas-liquid chromatography for the identification of the anomeric forms of hydrolysis products .
Chemical Reactions Analysis
2-Deoxymaltose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Deoxymaltose has various scientific research applications, including:
Chemistry: It is used in the study of glycosidic bond formation and hydrolysis.
Biology: It is used to investigate the enzymatic activity of glycosidases and transferases.
Medicine: It is explored for its potential therapeutic applications in treating metabolic disorders.
Industry: It is used in the production of biofuels and biodegradable plastics
Mechanism of Action
The mechanism of action of 2-Deoxymaltose involves its interaction with specific enzymes such as beta-amylase. This enzyme hydrolyzes the glycosidic bond in this compound, resulting in the formation of glucose molecules. The molecular targets and pathways involved include the active site of the enzyme and the glycosidic bond cleavage .
Comparison with Similar Compounds
2-Deoxymaltose is similar to other disaccharides such as maltose and isomaltose. it is unique due to the absence of an oxygen atom at the second carbon position of one of the glucose units. This structural difference affects its chemical reactivity and enzymatic interactions. Similar compounds include:
Maltose: A disaccharide composed of two glucose molecules linked by an alpha-1,4-glycosidic bond.
Isomaltose: A disaccharide composed of two glucose molecules linked by an alpha-1,6-glycosidic bond
Properties
CAS No. |
55601-96-2 |
|---|---|
Molecular Formula |
C12H22O10 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
(3R,5R)-3,5,6-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O10/c13-2-1-5(16)11(6(17)3-14)22-12-10(20)9(19)8(18)7(4-15)21-12/h2,5-12,14-20H,1,3-4H2/t5-,6-,7-,8-,9+,10-,11?,12-/m1/s1 |
InChI Key |
LCIOULREYSZZRU-KFMRXTDRSA-N |
Isomeric SMILES |
C(C=O)[C@H](C([C@@H](CO)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O |
SMILES |
C(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Canonical SMILES |
C(C=O)C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O |
Synonyms |
2-deoxymaltose alpha-glucopyranosyl-(1-4)-2-deoxy-D-glucose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-tert-butyl-3,4,6-trimethyl-5-pyrazolo[3,4-b]pyridinyl)ethyl]carbamic acid ethyl ester](/img/structure/B1228280.png)
![N-[4-[[4-(2-fluorophenyl)-1-piperazinyl]-oxomethyl]-1-oxo-2-isoquinolinyl]-2-pyrazinecarboxamide](/img/structure/B1228281.png)
![(17-Hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl)methyl acetate](/img/structure/B1228284.png)
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-2-thiophenecarboxamide](/img/structure/B1228288.png)

![N-[2-[(3-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide](/img/structure/B1228290.png)
![1-Tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1228291.png)



![3-Diphenylphosphoryl-7-(diphenylphosphorylmethyl)-6-methyl-4-oxatricyclo[4.3.0.03,7]nonane](/img/structure/B1228297.png)
![2-Amino-4-(4-bromophenyl)-5-oxo-1,4-dihydro[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B1228298.png)


